3,3'-Dichlorobenzidine-13C12

Übersicht

Beschreibung

3,3'-Dichlorobenzidine-13C12 (DCB-13C12) is a stable isotope-labeled analog of 3,3'-dichlorobenzidine (DCB), where all 12 carbon atoms are replaced with the carbon-13 isotope. DCB itself (CAS 91-94-1) is a benzidine derivative with chlorine substituents at the 3,3' positions, historically used in dye manufacturing. Its isotopic counterpart retains identical structural and toxicological properties but is primarily employed in analytical chemistry to mitigate matrix effects and enhance detection accuracy.

Vorbereitungsmethoden

3,3’-Dichlorobenzidine-13C12 is prepared in two steps from 2-nitrochlorobenzene. The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine. This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis process.

Industrial production methods involve catalytically hydrogenating ortho-nitrochlorobenzene by hydrogen in the presence of catalysts, such as organic solvents, rare metals, and the like to prepare 2,2’-dichlorohydrazobenzene. This intermediate undergoes a translocation and rearrangement reaction in hydrochloric acid to finally prepare 3,3’-dichlorobenzidine hydrochloride with a yield reaching over 90 percent .

Analyse Chemischer Reaktionen

3,3’-Dichlorobenzidine-13C12 undergoes various types of chemical reactions:

Oxidation: Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to monochloro derivative.

Chlorination: It undergoes chlorination (for example in water treatment plants) to give the tetrachloro derivative.

Diazotization: The most widely practiced reaction of 3,3’-dichlorobenzidine is its double diazotization.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Isotope Labeling in Mass Spectrometry

- Purpose : 3,3'-Dichlorobenzidine-13C12 serves as an internal standard in mass spectrometry, particularly in the quantification of DCB and its metabolites in biological samples.

- Methodology : By using this isotopically labeled compound, researchers can improve the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels of DCB in complex matrices like urine or blood.

- Benefits : The use of isotopically labeled standards allows for better quantification by compensating for matrix effects and variability in ionization efficiency during analysis.

Toxicological Research

Studying Metabolism and Toxicity

- Purpose : Researchers utilize this compound to investigate the metabolic pathways and toxicological effects of DCB in vivo and in vitro.

- Findings : Studies have shown that DCB is a probable human carcinogen (Group B2) due to its genotoxic properties. The incorporation of the labeled compound helps trace metabolic products and understand their potential health impacts more clearly .

- Case Studies :

Environmental Monitoring

Detection of Contaminants

- Purpose : this compound is applied as a tracer in environmental studies to monitor the presence and degradation of DCB in soil and water samples.

- Methodology : The compound aids in identifying sources of contamination and understanding the environmental fate of DCB through its persistence and degradation pathways.

- Findings : Research has indicated that DCB can photodegrade into various by-products, necessitating the need for sensitive detection methods using isotopically labeled compounds to track these changes over time .

Case Studies Overview

Regulatory Implications

Given its classification as a probable carcinogen, the use of this compound must comply with regulatory standards set by agencies such as the Environmental Protection Agency (EPA). This includes strict guidelines for handling, usage in research, and monitoring environmental levels to mitigate public health risks associated with exposure to DCB.

Wirkmechanismus

The mechanism by which 3,3’-Dichlorobenzidine-13C12 exerts its effects is related to its structural similarity to benzidine, a known carcinogen. It is believed that it may share a similar mechanism in causing bladder cancer in humans . The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects.

Vergleich Mit ähnlichen Verbindungen

3,3'-Dichlorobenzidine (Non-isotopic)

- Structural Similarities : Shares the same core structure as DCB-13C12 but lacks isotopic labeling.

- Toxicity: Classified as a carcinogen and mutagen, with documented risks of bladder cancer and systemic toxicity in occupational exposure scenarios .

- Regulatory Status : Subject to stringent regulations under the U.S. Toxic Substances Control Act (TSCA) and the European Union’s REACH framework due to its hazardous profile.

3,3'-Diaminobenzidine (DAB; CAS 91-95-2)

- Structural Differences: Substitutes chlorine atoms with amino (-NH2) groups, altering reactivity and solubility.

- Physical Properties :

- Toxicity: Carcinogenic (Category 1B) and mutagenic (Category 2), with hazards comparable to DCB but distinct metabolic pathways due to amino groups .

- Regulatory Status: Not listed under SARA 313, Clean Water Act (CWA), or OSHA standards but requires hazard communication under GHS .

3-Chlorobenzaldehyde (CAS 587-04-2)

- Structural Profile: A monochlorinated benzaldehyde with a single aromatic ring and aldehyde functional group.

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals .

- Toxicity: Limited data in provided evidence, but generally less hazardous than benzidine derivatives due to lack of aromatic amine groups.

Data Tables

Research Findings and Regulatory Considerations

- Analytical Utility : DCB-13C12’s isotopic labeling eliminates signal interference in LC-MS/MS analyses, enabling detection limits as low as 0.1 ppb in complex matrices .

- Regulatory Divergence : While DAB escapes certain U.S. federal regulations (e.g., CWA, OSHA), DCB is tightly controlled due to its inclusion in ATSDR’s toxicological profiles and international hazard lists .

Notes

- Data gaps exist for DCB’s physical properties (e.g., melting point, solubility) in the provided evidence.

- 3-Chlorobenzaldehyde’s hazard profile is inferred from structural analogs, as explicit toxicological data were unavailable in the cited sources.

Biologische Aktivität

3,3'-Dichlorobenzidine-13C12 (DCB-13C12) is a stable isotopic variant of 3,3'-dichlorobenzidine (DCB), a compound known for its significant biological activity, particularly in relation to carcinogenicity and genotoxicity. This article provides a comprehensive overview of the biological activity of DCB-13C12, including its mechanisms of action, health effects, and relevant research findings.

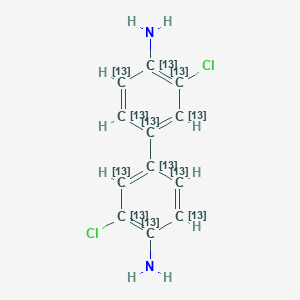

DCB-13C12 is characterized by the following chemical structure:

- Molecular Formula : C12H8Cl2N2

- CAS Number : 112630-82-7

1. Carcinogenicity

DCB has been classified as a probable human carcinogen based on extensive animal studies. Research indicates that DCB can induce tumors in various species, including rats and mice, with evidence suggesting mutagenic properties that lead to DNA damage and cancer development. The following table summarizes the findings from key studies:

| Study Reference | Animal Model | Exposure Route | Key Findings |

|---|---|---|---|

| Osanai (1976) | Rats | Oral | Tumor induction in multiple organs |

| Pliss (1959) | Mice | Oral | Increased tumor incidence |

| Stula et al. (1975) | Dogs | Oral | Tumor formation in the bladder |

2. Genotoxic Effects

DCB exhibits significant genotoxic effects both in vitro and in vivo. It has been shown to increase sister chromatid exchanges and induce unscheduled DNA synthesis. The following studies illustrate these effects:

- In Vitro Studies : DCB was found to be mutagenic in bacterial assays and increased DNA damage markers in cultured mammalian cells .

- In Vivo Studies : Micronuclei induction was observed in bone marrow cells of treated rats and mice, indicating chromosomal damage .

Health Effects Overview

The health effects associated with DCB exposure are critical for understanding its biological activity. The following summarizes key findings from toxicological profiles:

Adverse Health Effects

- Cancer : Strong evidence links DCB exposure to various cancers, particularly bladder cancer.

- Genotoxicity : DCB has been shown to cause DNA damage and mutations.

- Organ Toxicity : Studies indicate potential adverse effects on the liver, kidneys, and respiratory system .

Biomarkers of Exposure

Monitoring exposure to DCB can be achieved through the detection of urinary metabolites and hemoglobin adducts. The following table outlines the detection limits for these biomarkers:

| Biomarker Type | Detection Limit |

|---|---|

| Urinary DCB | 1.6 µg/L |

| Hemoglobin Adducts | <0.1 ng/g |

Case Studies

Several case studies have highlighted the biological activity of DCB:

- Occupational Exposure : Workers exposed to DCB in dye manufacturing exhibited elevated urinary levels of DCB metabolites, correlating with increased incidences of bladder cancer.

- Animal Studies : Long-term studies on rats exposed to DCB showed significant tumor development in the bladder and liver after chronic oral administration.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying trace amounts of 3,3'-Dichlorobenzidine-<sup>13</sup>C12 in biological matrices?

- Methodological Answer : Use isotope dilution techniques with high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Ensure calibration with certified reference materials (e.g., deuterated analogs like 3,3'-Dichlorobenzidine-d6) . Validate recovery rates using spiked samples and account for matrix effects by comparing internal standard responses across different biological matrices (e.g., serum, tissue homogenates) .

Q. How should researchers handle and store 3,3'-Dichlorobenzidine-<sup>13</sup>C12 to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent degradation. Monitor stability via periodic HPLC-UV analysis (λ = 254 nm) and track decomposition products. Avoid aqueous solutions due to hydrolysis risks; instead, use anhydrous solvents like acetonitrile for stock preparations .

Q. What safety protocols are critical for laboratory handling of 3,3'-Dichlorobenzidine-<sup>13</sup>C12?

- Methodological Answer : Implement strict engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and NIOSH-approved respirators. Conduct regular air monitoring to detect airborne particulates. Establish spill containment protocols using absorbent materials (e.g., vermiculite) and decontaminate surfaces with 70% ethanol .

Advanced Research Questions

Q. How can conflicting toxicological data between in vitro and in vivo models for 3,3'-Dichlorobenzidine-<sup>13</sup>C12 be resolved?

- Methodological Answer : Perform comparative dose-response studies using physiologically relevant concentrations. For in vitro models, utilize 3D cell cultures or organoids to better mimic in vivo conditions. For in vivo studies, apply pharmacokinetic modeling to account for metabolic differences (e.g., cytochrome P450 activity) and interspecies variability. Cross-validate findings with isotopic tracing to track metabolite distribution .

Q. What experimental designs mitigate the risk of false positives/negatives in carcinogenicity assays for 3,3'-Dichlorobenzidine-<sup>13</sup>C12?

- Methodological Answer : Use a tiered approach:

- Tier 1 : Ames test with metabolic activation (S9 fraction) to assess mutagenicity.

- Tier 2 : Comet assay or γH2AX foci analysis in human hepatocyte lines to detect DNA damage.

- Tier 3 : Chronic rodent bioassays with <sup>13</sup>C-labeled compound to distinguish endogenous vs. exogenous DNA adducts via mass spectrometry .

Q. How can researchers optimize extraction efficiency for 3,3'-Dichlorobenzidine-<sup>13</sup>C12 from complex environmental samples?

- Methodological Answer : Employ pressurized liquid extraction (PLE) with acetone:hexane (1:1 v/v) at 100°C and 1,500 psi. Validate recovery using deuterated internal standards (e.g., 3,3'-Dichlorobenzidine-d6) and correct for matrix interferences via standard addition. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges and pH adjustment to 7.0 is recommended .

Q. What strategies address discrepancies in reported degradation pathways of 3,3'-Dichlorobenzidine-<sup>13</sup>C12 under varying environmental conditions?

- Methodological Answer : Conduct controlled photolysis and hydrolysis experiments with isotopic labeling to trace degradation products. Use high-resolution mass spectrometry (HRMS) to identify intermediates (e.g., chloroanilines). Compare kinetic data across pH (4–9) and UV intensity (254–365 nm) gradients to model pathway dominance .

Q. Methodological & Regulatory Considerations

Q. How should researchers validate analytical methods for 3,3'-Dichlorobenzidine-<sup>13</sup>C12 to meet ISO/IEC 17025 standards?

- Methodological Answer : Perform interlaboratory comparisons using blinded samples. Assess precision (RSD < 15%), accuracy (80–120% recovery), and limit of quantification (LOQ ≤ 1 ppb). Document uncertainty budgets for critical parameters (e.g., calibration curve linearity, extraction efficiency) .

Q. What are the ethical considerations for handling 3,3'-Dichlorobenzidine-<sup>13</sup>C12 in interdisciplinary studies involving human subjects?

- Methodological Answer : Obtain institutional review board (IRB) approval for biomonitoring studies. Use non-invasive sampling (e.g., urine) and anonymize data. For occupational exposure assessments, comply with OSHA Permissible Exposure Limits (PELs) and ALARA principles .

Q. Data Interpretation & Reporting

Q. How can systematic reviews reconcile contradictory findings on the ecological impact of 3,3'-Dichlorobenzidine-<sup>13</sup>C12?

- Methodological Answer : Apply PRISMA guidelines to screen studies for quality (e.g., OECD Test Guidelines compliance). Use meta-analysis to quantify effect sizes in Microtox and Daphnia magna assays. Stratify results by experimental variables (e.g., exposure duration, salinity) to identify confounding factors .

Eigenschaften

IUPAC Name |

4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.